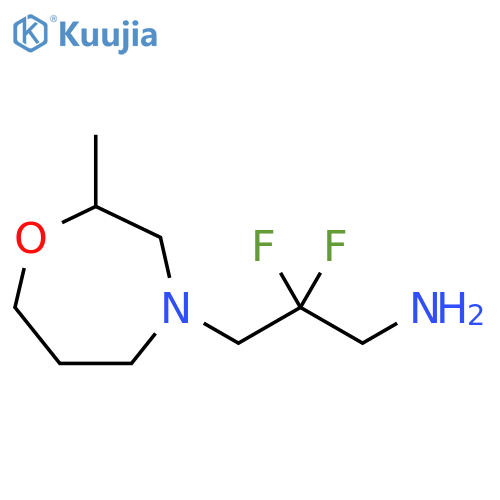Cas no 1872952-09-4 (1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-)

1872952-09-4 structure
商品名:1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-
CAS番号:1872952-09-4
MF:C9H18F2N2O
メガワット:208.248829364777
CID:5295662
1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-
-
- インチ: 1S/C9H18F2N2O/c1-8-5-13(3-2-4-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3
- InChIKey: OGXHEWVHCDZZPD-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCOC(C)C1)C(F)(F)CN
1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787921-1.0g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 1.0g |
$1200.0 | 2024-05-22 | |
| Enamine | EN300-787921-2.5g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 2.5g |
$2351.0 | 2024-05-22 | |
| Enamine | EN300-787921-0.1g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
| Enamine | EN300-787921-5.0g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
| Enamine | EN300-787921-10.0g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 10.0g |
$5159.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01107370-1g |
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 1g |
¥8421.0 | 2023-03-19 | |
| Enamine | EN300-787921-0.5g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 0.5g |
$1152.0 | 2024-05-22 | |
| Enamine | EN300-787921-0.05g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
| Enamine | EN300-787921-0.25g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 0.25g |
$1104.0 | 2024-05-22 |
1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
4. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
1872952-09-4 (1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-) 関連製品
- 506-17-2(cis-Vaccenic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
